

Application Note: Mechanistic Profiling of 2-(Nicotinamido)propanoic Acid

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Compound of Interest

Compound Name: 2-(Pyridin-3-ylformamido)propanoic acid

CAS No.: 36724-74-0

Cat. No.: B1347126

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Unveiling Metabolic Stability, NAD⁺ Modulation, and Receptor Signaling

Executive Summary & Scientific Rationale

2-(Nicotinamido)propanoic acid (also known as N-nicotinoylalanine) is a conjugate molecule comprising a nicotinamide moiety linked to the amino acid alanine. Structurally analogous to nicotinic acid (N-nicotinoylglycine), this compound occupies a critical intersection between Vitamin B3 (niacin/nicotinamide) metabolism, amino acid conjugation pathways, and potential NAD⁺ precursor therapeutics.

For drug development professionals and metabolic researchers, characterizing the Mechanism of Action (MoA) of this molecule requires a tripartite approach:

- **Bioavailability & Stability:** Determining if the molecule acts as a stable metabolite (detoxification product) or a labile prodrug that releases Nicotinamide (NAM).
- **NAD⁺ Flux Modulation:** Assessing its ability to fuel the NAD⁺ salvage pathway.

- Receptor Signaling: Evaluating interaction with the hydroxycarboxylic acid receptor 2 (GPR109A), the primary target of niacin responsible for anti-lipolytic effects and flushing.

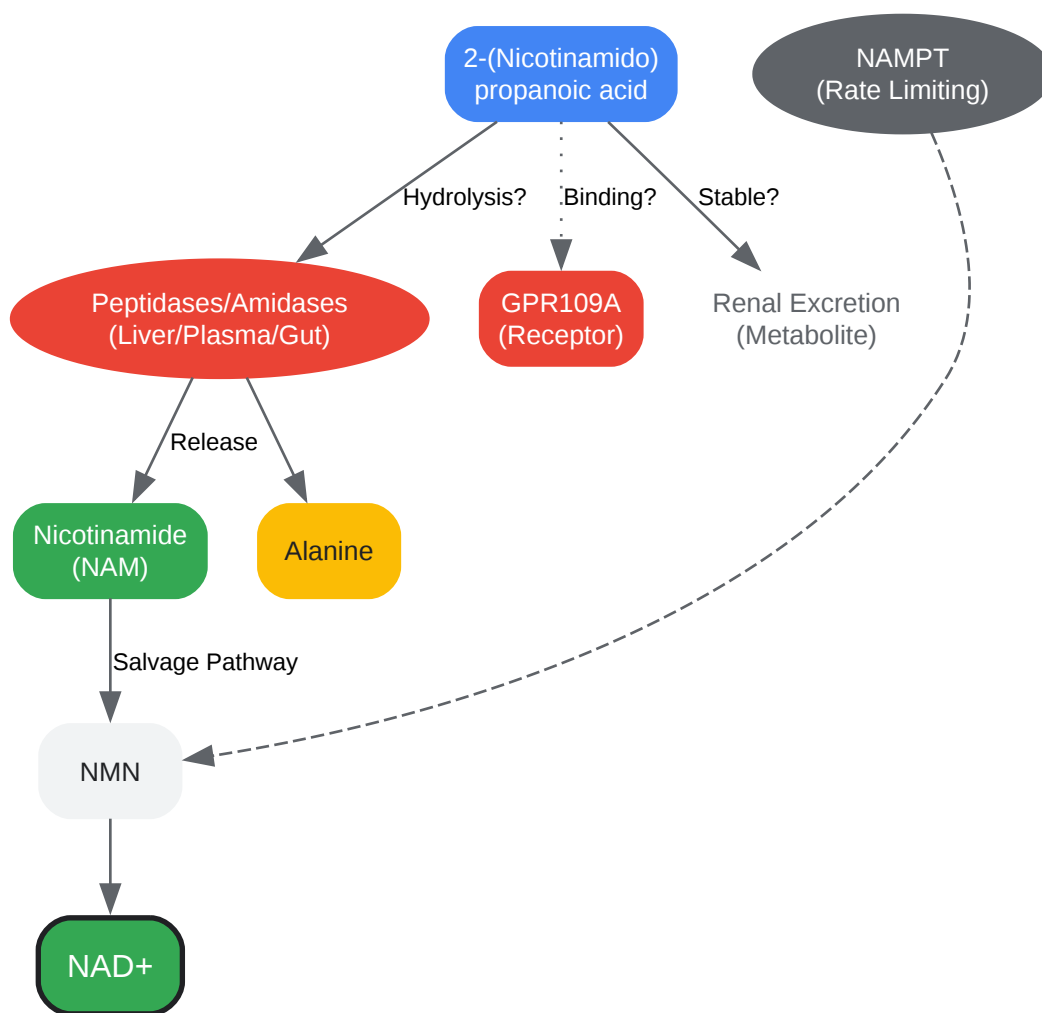
This guide provides a validated experimental framework to deconstruct these mechanisms.

Mechanistic Context: The NAD⁺ Salvage & Conjugation Pathway

To design effective experiments, we must visualize where 2-(Nicotinamido)propanoic acid fits within the cellular architecture. It is hypothesized to function either as a reservoir for Nicotinamide or as a terminal excretion product.

Figure 1: Hypothetical Metabolic Pathway & MoA

This diagram illustrates the potential hydrolysis of the compound into Nicotinamide (NAM) and Alanine, feeding into the NAD⁺ salvage pathway, or its direct excretion.



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Caption: Putative metabolic fate of 2-(Nicotinamido)propanoic acid: Hydrolysis feeds the NAD⁺ salvage pathway, while stability leads to excretion or receptor interaction.

Application 1: Metabolic Stability & Prodrug Validation

Objective: Determine the half-life (

) of 2-(Nicotinamido)propanoic acid in plasma and liver microsomes to assess its potential as a Nicotinamide prodrug.

Scientific Logic

If the compound is a prodrug, it must be hydrolyzed by esterases or peptidases (e.g., carboxylesterases) to release the active Nicotinamide. If it is stable, it is likely a terminal

metabolite or requires specific gut microbial amidases for cleavage.

Protocol A: Microsomal Stability Assay

Materials:

- Pooled Liver Microsomes (Human/Mouse).
- NADPH Regenerating System.
- Test Compound: 2-(Nicotinamido)propanoic acid (10 mM DMSO stock).
- Control: Procaine (positive control for hydrolysis).

Workflow:

- Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).
- Pre-incubation: Equilibrate microsomes at 37°C for 5 minutes.
- Initiation: Add Test Compound (final conc. 1 μ M). Note: Perform with and without NADPH to distinguish oxidative metabolism (CYP450) from hydrolytic metabolism.
- Sampling: Aliquot 50 μ L at

min.
- Quenching: Immediately add 150 μ L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
- Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation: Calculate intrinsic clearance (

) using the elimination rate constant (

).

- Rapid Loss (-NADPH): Indicates hydrolysis (Prodrug behavior).

- Stable (-NADPH): Indicates resistance to systemic hydrolysis (likely a stable metabolite).

Application 2: Intracellular NAD⁺ Modulation

Objective: Quantify the efficacy of 2-(Nicotinamido)propanoic acid in elevating cellular NAD⁺ levels compared to Nicotinamide (NAM) and Nicotinic Acid (NA).

Scientific Logic

To validate the compound as a functional NAD⁺ precursor, we must measure the "NAD⁺ Metabolome." We utilize a dual-extraction method to preserve the labile NAD⁺ / NADH ratio.

Protocol B: LC-MS/MS NAD⁺ Quantification

Cell Model: HepG2 (Liver) or C2C12 (Muscle) cells. Treatment Groups: Vehicle, NAM (100 μ M), Test Compound (100 μ M, 500 μ M).

Step-by-Step Methodology:

- Seeding: Seed cells in 6-well plates (cells/well). Culture for 24h.
- Dosing: Replace media with treatment media. Incubate for 6h and 24h.
- Metabolite Extraction (Critical Step):
 - Wash cells 2x with ice-cold PBS.
 - Add 300 μ L ice-cold 80:20 Methanol:Water (-80°C).
 - Scrape cells and transfer to cryovials.
 - Freeze-thaw cycle (Liquid / 37°C) x3 to lyse membranes.
- Clarification: Centrifuge at 15,000g for 15 min at 4°C.
- LC-MS/MS Parameters:

- Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., Waters BEH Amide.
- Mobile Phase: A: 10 mM Ammonium Acetate (pH 9.0) + 5% ACN; B: ACN + 10 mM Ammonium Acetate.
- Transitions (MRM):
 - NAD⁺:

(Quantifier)
 - NAM:
 - Test Compound:

(Parent

NAM fragment)

Expected Results Table:

Compound	Intracellular [NAM]	Intracellular [NAD ⁺]	Interpretation
Vehicle	Baseline	Baseline	Control
NAM (Positive Ctrl)	High	High (++++)	Direct Precursor
Test Compound (Prodrug)	Moderate	High (+++)	Slow release, sustained NAD ⁺
Test Compound (Stable)	High	Baseline	Uptake but no conversion

Application 3: GPR109A Receptor Selectivity

Objective: Determine if the alanine conjugation masks the "flushing" side effect associated with Nicotinic Acid (Niacin). Niacin flushing is mediated by GPR109A (HCAR2) activation.

Scientific Logic

Nicotinic acid binds GPR109A with high affinity (

nM). Nicotinamide does not. If 2-(Nicotinamido)propanoic acid does not activate GPR109A, it may offer NAD⁺ boosting benefits without the flush.

Protocol C: cAMP Inhibition Assay (Gi-Coupled)

Principle: GPR109A is

coupled; activation inhibits Forskolin-induced cAMP production.

Workflow:

- Transfection: CHO-K1 cells stably expressing human GPR109A.
- Stimulation:
 - Incubate cells with Forskolin (10 μM) to elevate cAMP.
 - Co-treat with Test Compound (Dose response: 1 nM - 100 μM).
 - Positive Control: Nicotinic Acid.[1][2]
 - Negative Control: Nicotinamide.[1][3]
- Detection: Use a TR-FRET cAMP detection kit (e.g., Lance Ultra).
- Analysis: Plot % Inhibition of cAMP vs. Log[Concentration].

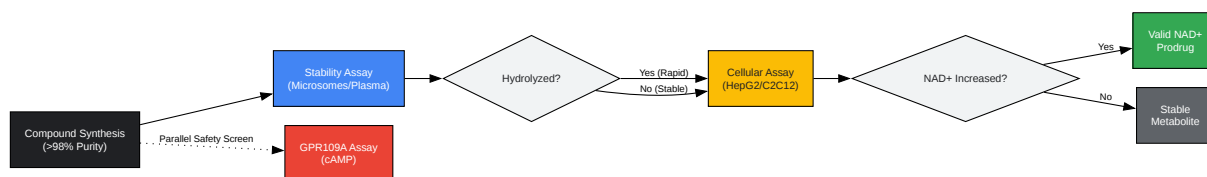
Decision Matrix:

- High Potency (): Compound is a GPR109A agonist (Risk of flushing).
- No Activity: Compound is GPR109A silent ("Flush-free" potential).

Experimental Workflow Summary

Figure 2: Integrated Characterization Pipeline

This flowchart outlines the sequential decision-making process for characterizing the compound.



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Caption: Sequential workflow to classify 2-(Nicotinamido)propanoic acid as a prodrug or metabolite.

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